3-(5-Bromo-2-methoxyphenyl)pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAJZRBVTFENEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Bromo 2 Methoxyphenyl Pentanoic Acid
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(5-Bromo-2-methoxyphenyl)pentanoic acid, the primary disconnections involve the carbon-carbon bonds that form the pentanoic acid chain and the carbon-bromine bond on the aromatic ring.
A logical retrosynthetic approach would involve two main disconnections:
C3-C(aryl) bond disconnection: This breaks the bond between the pentanoic acid chain and the phenyl ring, leading to a pentanoic acid synthon and a 5-bromo-2-methoxyphenyl synthon.
Carboxylic acid group disconnection: This simplifies the pentanoic acid moiety to a precursor that can be carboxylated.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnection | Precursors |
| This compound | C(aryl)-C3 bond | 3-oxopentanoic acid derivative and 1-bromo-4-methoxybenzene |
| This compound | Bromination | 3-(2-Methoxyphenyl)pentanoic acid |
| 3-(2-Methoxyphenyl)pentanoic acid | Carboxylation | Precursor suitable for carbonylation |
This analysis suggests that the synthesis can be approached by either building the substituted aromatic ring first and then attaching the pentanoic acid chain, or by constructing the 3-phenylpentanoic acid structure and then performing the bromination.
Approaches for Constructing the Pentanoic Acid Backbone
The formation of the pentanoic acid backbone attached to the aromatic ring can be achieved through several established synthetic methods.
Alkylation strategies involve the formation of a carbon-carbon bond by the reaction of a nucleophile with an electrophile. One common approach is the malonic ester synthesis or related alkylations of active methylene (B1212753) compounds.
A potential route could involve the alkylation of a 2-methoxyphenyl derivative. For instance, the reaction of a Grignard reagent derived from 1-bromo-2-methoxybenzene with a suitable electrophile like diethyl 2-ethylmalonate, followed by hydrolysis and decarboxylation, would yield the desired 3-(2-methoxyphenyl)pentanoic acid.
Carbonylation reactions introduce a carbonyl group into an organic molecule and are a powerful tool for the synthesis of carboxylic acids. youtube.comresearchgate.net Palladium-catalyzed carbonylation of aryl halides or triflates is a widely used method. researchgate.net
In a potential synthetic route, an appropriately substituted aryl halide, such as 1-bromo-4-methoxy-2-(pentan-3-yl)benzene, could undergo a palladium-catalyzed carbonylation reaction using carbon monoxide to introduce the carboxylic acid group. researchgate.net However, the synthesis of the necessary precursor might be complex. A more direct approach would be the carbonylation of a precursor that already contains the pentanoic chain.
| Reaction Type | Catalyst | CO Source | Potential Substrate |
| Palladium-catalyzed Carbonylation | Pd(OAc)2/Ligand | CO gas, Formic acid | Aryl Halide/Triflate |
Strategies for Introducing the 5-Bromo-2-methoxyphenyl Moiety
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. The bromination of a 3-(2-methoxyphenyl)pentanoic acid precursor is a viable strategy.
The directing effects of the substituents on the aromatic ring are critical for controlling the regioselectivity of the bromination reaction. The methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho-, para-directing. The alkyl group at the 3-position of the pentanoic acid chain is a weak activating group and is also ortho-, para-directing.
In the case of 3-(2-methoxyphenyl)pentanoic acid, the methoxy group is at position 2. The positions ortho to the methoxy group are 1 and 3, and the para position is 5. The pentanoic acid substituent is at position 1. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho and para to the methoxy group. The position para to the strong activating methoxy group (position 5) is the most likely site for bromination due to steric hindrance at the ortho position from the pentanoic acid chain.
Common brominating agents include molecular bromine (Br2) in a solvent like acetic acid or the use of N-bromosuccinimide (NBS), which can provide a more controlled bromination. nih.govnsf.gov The reaction of 4-methoxyphenylacetic acid with bromine in acetic acid, for example, results in regioselective bromination. nih.gov
| Starting Material | Brominating Agent | Expected Product |
| 3-(2-Methoxyphenyl)pentanoic acid | Br2/Acetic Acid or NBS | This compound |
Electrophilic Aromatic Substitution (Bromination)
Application of Specific Brominating Reagents
The introduction of a bromine atom onto the methoxyphenyl ring is a critical step in the synthesis of this compound. The methoxy group is an ortho-, para-directing activator, meaning the bromine will preferentially add to positions ortho or para to it. To achieve the desired 5-bromo substitution (para to the methoxy group and meta to the alkyl chain), direct bromination of a 3-(2-methoxyphenyl)pentanoic acid precursor is a common strategy. The choice of brominating reagent is crucial for controlling regioselectivity and achieving high yields.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine. nih.govacs.org NBS provides a low, steady concentration of electrophilic bromine (Br+), which can selectively brominate activated aromatic rings. nih.gov The reaction is often catalyzed by an acid to enhance the electrophilicity of the bromine. nih.govorgsyn.org For a substrate like 3-(2-methoxyphenyl)pentanoic acid, the electron-donating methoxy group strongly activates the para position, facilitating regioselective bromination with NBS to yield the desired 5-bromo product. nih.gov
Elemental Bromine (Br₂) can also be used for the bromination of activated aromatic rings. This reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a more potent electrophile. However, elemental bromine is highly corrosive and volatile, posing significant handling challenges.
1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) serves as another stable and safe source of electrophilic bromine, similar to NBS. It can be employed under various conditions to achieve efficient aromatic bromination.
The selection among these reagents often depends on the specific substrate, desired reaction conditions (e.g., solvent, temperature), and safety considerations. For many applications, NBS provides an optimal balance of reactivity, selectivity, and ease of handling. acs.org
| Reagent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Solid, stable, easy to handle, high regioselectivity for activated rings. nih.govacs.org | May require an acid catalyst for less reactive substrates. nih.gov | Acid catalyst (e.g., H₂SO₄, mandelic acid), acetonitrile (B52724) or dichloromethane (B109758) solvent, room temperature. nih.gov |
| Elemental Bromine (Br₂) | High reactivity. | Volatile, corrosive, toxic, may require a Lewis acid catalyst, can lead to over-bromination. | Lewis acid (e.g., FeBr₃), non-polar solvent, often at low temperatures. |
| 1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) | Solid, stable, safe bromine source. | Less commonly cited than NBS for this specific transformation. | Similar to NBS, often with an acid catalyst in a polar aprotic solvent. |
Cross-Coupling Reactions for Aryl-Alkyl or Aryl-Aryl Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the central C(sp²)-C(sp³) bond between the phenyl ring and the pentanoic acid backbone. These methods offer high efficiency and functional group tolerance.
Palladium catalysts are preeminent in cross-coupling chemistry. A plausible strategy, such as a Suzuki-Miyaura coupling, could involve reacting a boronic acid or ester derivative of one fragment with a halide of the other. For instance, (5-bromo-2-methoxyphenyl)boronic acid could be coupled with a pentanoic acid derivative containing a leaving group (e.g., a halide or triflate) at the 3-position. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. nih.govacs.org
Key components of these reactions include:
Palladium Precatalyst: Sources like Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles are commonly used. rsc.org
Ligand: Ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald or Herrmann-type phosphines are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid component for transmetalation. nih.gov
Solvent: A mixture of solvents, often including water (e.g., toluene/water, dioxane/water), is typically used.
The efficiency of the coupling can be sensitive to the choice of catalyst, ligand, base, and solvent, requiring careful optimization. acs.orgnumberanalytics.com
| Palladium Source | Ligand | Base | Common Solvents |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | Methanol, Aqueous IPA nih.gov |
| Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃ | Toluene/Ethanol/Water |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/Water |
| Palladacycle Precursors | Phosphine-based | Na₂CO₃ | Neat Water rsc.org |
While palladium is dominant, other transition metals like nickel, copper, and iron offer cheaper and more sustainable alternatives for cross-coupling reactions. acs.org
Nickel-Catalyzed Coupling: Nickel catalysts can effectively couple aryl halides with alkyl halides or their organometallic equivalents. nih.govacs.orgwisc.edu These reactions often proceed via different mechanisms, sometimes involving radical intermediates, and can be advantageous for specific substrate combinations where palladium catalysis is less effective. orgsyn.orgnih.gov Catalyst systems often employ a nickel source (e.g., NiBr₂·bipy) and a reductant like zinc or manganese powder. acs.orgwisc.edu
Copper-Catalyzed Coupling: Copper catalysis is well-established for certain types of cross-coupling, particularly with organoboron reagents. nih.govrsc.orgresearchgate.netrsc.org These methods can be cost-effective and are compatible with a range of functional groups. researchgate.net The development of suitable ligands has expanded the scope of copper-catalyzed reactions to include challenging aryl-alkyl couplings.
Iron-Catalyzed Coupling: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. acs.orgnih.gov Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, have been developed for forming C(sp²)-C(sp³) bonds. oup.comthieme-connect.deresearchgate.net While highly effective, these reactions can be sensitive to conditions, and issues like β-hydride elimination must be managed. acs.org
Organometallic Reagent Mediated Approaches for Aryl Introduction (e.g., Grignard Reagents for methoxyphenyl derivatives)
The use of organometallic reagents, particularly Grignard reagents (organomagnesium halides), provides a classic and powerful method for forming carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent can be prepared from 1,4-dibromo-2-methoxybenzene. This reagent can then act as a nucleophile, attacking an appropriate electrophilic precursor of the pentanoic acid chain.
A possible synthetic route involves the 1,4-conjugate addition of the Grignard reagent, (5-bromo-2-methoxyphenyl)magnesium bromide, to an α,β-unsaturated ester, such as ethyl pent-2-enoate. This Michael addition reaction forms the desired carbon-carbon bond at the 3-position of the pentanoic acid skeleton. Subsequent hydrolysis of the ester yields the final carboxylic acid product. The success of this approach hinges on controlling the reactivity of the Grignard reagent to favor 1,4-addition over direct 1,2-addition to the carbonyl group.
Stereoselective Synthesis of this compound and its Analogues
The carbon at the 3-position of the target molecule is a stereocenter. For applications where a single enantiomer is required, stereoselective synthesis is necessary. This can be achieved using several strategies. numberanalytics.com
One prominent method involves the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent reaction to occur with high diastereoselectivity. numberanalytics.comnumberanalytics.com For example, a pentanoic acid precursor could be attached to a chiral oxazolidinone, such as an Evans auxiliary. tsijournals.com The resulting imide can be enolized and then reacted with a (5-bromo-2-methoxyphenyl)-containing electrophile in a conjugate addition reaction. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. After the key bond-forming step, the auxiliary is cleaved under mild conditions to reveal the enantiomerically enriched carboxylic acid and can often be recovered for reuse. wikipedia.orgtsijournals.com
Other approaches include asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer, or the resolution of a racemic mixture of the final product.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Optimizing a synthetic route is essential for making a process efficient, cost-effective, and scalable. For the synthesis of this compound, several parameters across different synthetic strategies can be fine-tuned.
In Cross-Coupling Reactions: The yield and purity are highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. numberanalytics.com Screening different phosphine ligands can dramatically impact the efficiency of palladium-catalyzed reactions. Adjusting the catalyst loading (often measured in mol % or ppm) is a key factor in balancing reaction speed, yield, and cost. nih.govacs.org Flow chemistry has also emerged as a powerful tool for optimizing reaction conditions by allowing for rapid screening and precise control over parameters like residence time and temperature. acs.org
In Grignard Reactions: The success of Grignard additions often depends on the solvent and temperature. Ethereal solvents like THF or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are standard, but their choice can influence yield and selectivity. Temperature control is critical to prevent side reactions, such as Wurtz coupling.
By systematically adjusting these variables, a synthetic pathway can be refined to maximize the yield of the desired product while minimizing the formation of impurities, thereby streamlining the entire process. numberanalytics.com
Chemical Reactivity and Transformations of 3 5 Bromo 2 Methoxyphenyl Pentanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, as well as its reduction to the corresponding alcohol. These transformations are fundamental in organic chemistry for the synthesis of new molecules with diverse applications.
Esterification Reactions
The conversion of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid to its corresponding esters can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.uk
For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol.
Below is a table illustrating typical esterification reactions of this compound with various alcohols.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Reagent | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 3-(5-bromo-2-methoxyphenyl)pentanoate |
| This compound | Ethanol | HCl (catalytic) | Ethyl 3-(5-bromo-2-methoxyphenyl)pentanoate |
| This compound | Isopropanol | DCC, DMAP | Isopropyl 3-(5-bromo-2-methoxyphenyl)pentanoate |
Amidation Reactions
The synthesis of amides from this compound is another crucial transformation. This can be accomplished by reacting the carboxylic acid with an amine. nih.govacs.orgacs.org Due to the lower reactivity of amines compared to alcohols in this context, the direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first.
Common methods for amidation involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Alternatively, peptide coupling reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or borate esters can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. nih.govacs.orgacs.org
The following table provides examples of amidation reactions.
| Reactant 1 | Reactant 2 (Amine) | Coupling Reagent | Product |
| This compound | Ammonia | SOCl₂, then NH₃ | 3-(5-Bromo-2-methoxyphenyl)pentanamide |
| This compound | Aniline (B41778) | EDC, HOBt | N-Phenyl-3-(5-bromo-2-methoxyphenyl)pentanamide |
| This compound | Diethylamine | B(OCH₂CF₃)₃ | N,N-Diethyl-3-(5-bromo-2-methoxyphenyl)pentanamide |
Reduction to Corresponding Alcohols
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 3-(5-Bromo-2-methoxyphenyl)pentan-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol. It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent that would also reduce other susceptible functional groups if present.
A milder and more selective alternative is borane (BH₃), often used as a complex with THF (BH₃·THF). youtube.comnih.gov Borane will selectively reduce carboxylic acids in the presence of other functional groups like esters and nitro groups.
A summary of reduction reactions is presented in the table below.
| Reactant | Reducing Agent | Solvent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-(5-Bromo-2-methoxyphenyl)pentan-1-ol |
| This compound | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 3-(5-Bromo-2-methoxyphenyl)pentan-1-ol |
Reactions Involving the Bromine Substituent on the Aromatic Ring
The bromine atom attached to the aromatic ring is a key functional handle that allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of this compound.
Nucleophilic Aromatic Substitution
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.orglibretexts.org For an SNAr reaction to proceed on the bromophenyl moiety of this compound, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group (the bromine atom). libretexts.orgnih.gov
In the case of this compound, the methoxy (B1213986) group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions are generally unfavorable under standard conditions. However, under forcing conditions with very strong nucleophiles, some substitution may be possible, though such reactions are often not high-yielding or clean. More commonly, the bromine atom is displaced via transition-metal-catalyzed processes.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The bromine substituent makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.comustc.edu.cn These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the aromatic ring.
Common examples of such reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for forming biaryl compounds.
Heck-Mizoroki Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an aryl-alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.
Hiyama Coupling: This involves the cross-coupling of the aryl bromide with an organosilicon compound, catalyzed by palladium. nih.gov
The table below summarizes some potential metal-catalyzed cross-coupling reactions of this compound.
| Starting Material | Coupling Partner | Catalyst System | Reaction Type | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 3-(2-Methoxy-5-phenylphenyl)pentanoic acid |
| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Heck-Mizoroki | 3-(2-Methoxy-5-styrylphenyl)pentanoic acid |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira | 3-(2-Methoxy-5-(phenylethynyl)phenyl)pentanoic acid |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig | 3-(2-Methoxy-5-(morpholin-4-yl)phenyl)pentanoic acid |
Reactions Involving the Methoxy Group
The methoxy group (-OCH3) on the phenyl ring is a common functional group in organic synthesis and is susceptible to cleavage, providing a route to the corresponding phenol.
Demethylation Reactions
The cleavage of the methyl ether in this compound to yield 3-(5-Bromo-2-hydroxyphenyl)pentanoic acid can be achieved using various demethylating agents. Boron tribromide (BBr3) is a particularly effective reagent for the demethylation of aryl methyl ethers under mild conditions. orgsyn.orgresearchgate.net The reaction typically proceeds by the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Another common method for demethylation involves treatment with strong protic acids such as hydrobromic acid (HBr). orgsyn.org This reaction generally requires elevated temperatures and proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion.
| Reagent | General Conditions | Product |
| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to room temperature | 3-(5-Bromo-2-hydroxyphenyl)pentanoic acid |
| Hydrobromic acid (HBr) | Acetic acid or aqueous solution, elevated temperatures | 3-(5-Bromo-2-hydroxyphenyl)pentanoic acid |
Reactions Involving the Pentanoic Acid Aliphatic Chain
The pentanoic acid chain offers several sites for chemical modification, including the alpha-carbon to the carboxylic acid and the potential for intramolecular cyclization.
Alpha-Halogenation of the Carboxylic Acid
The alpha-position of the carboxylic acid can be halogenated, most commonly brominated, through the Hell-Volhard-Zelinsky (HVZ) reaction. researchgate.net This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3). The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. The enol subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed to the α-bromo carboxylic acid upon workup.
| Reagents | Product |
| 1. Br2, cat. PBr32. H2O | 2-Bromo-3-(5-bromo-2-methoxyphenyl)pentanoic acid |
The introduction of a halogen at the alpha-position significantly enhances the synthetic utility of the molecule, providing a handle for subsequent nucleophilic substitution reactions.
Cyclization Reactions to Form Lactones or Other Heterocycles
Following the demethylation of the methoxy group to the corresponding phenol, 3-(5-Bromo-2-hydroxyphenyl)pentanoic acid possesses both a hydroxyl and a carboxylic acid group. This arrangement allows for intramolecular cyclization to form a lactone (a cyclic ester). This intramolecular esterification is typically acid-catalyzed and results in the formation of a six-membered ring, which is thermodynamically favorable. youtube.comyoutube.comyoutube.com
The reaction involves protonation of the carboxylic acid carbonyl group, which activates it towards nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration leads to the formation of the lactone.
| Starting Material | Conditions | Product |
| 3-(5-Bromo-2-hydroxyphenyl)pentanoic acid | Acid catalyst (e.g., H2SO4, TsOH), heat | Dihydro-3-ethyl-3,4-dihydro-1-benzoxepin-5(2H)-one |
Mechanistic Studies of Key Transformations and Reaction Pathways
Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.
Decarboxylative Halogenation Mechanisms
While not a direct transformation of the parent compound, the carboxylic acid group can be replaced by a halogen in a process known as decarboxylative halogenation. Recent advances in photoredox catalysis have provided mild and efficient methods for such transformations. organic-chemistry.orgnih.govosti.gov
The currently accepted mechanism for photocatalytic decarboxylative halogenation of aryl carboxylic acids involves a ligand-to-metal charge transfer (LMCT) process. organic-chemistry.orgnih.gov In this mechanism, a photosensitizer, typically a copper or iridium complex, absorbs light and enters an excited state. This excited state catalyst can then engage in a single electron transfer (SET) with the carboxylate, which is formed in situ from the carboxylic acid. This SET generates an acyloxy radical, which rapidly undergoes decarboxylation to form an aryl radical. This highly reactive aryl radical can then be trapped by a halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to yield the corresponding aryl halide. organic-chemistry.orgnih.govosti.gov
This modern approach offers a significant advantage over classical methods like the Hunsdiecker reaction, as it often proceeds under milder conditions and with a broader substrate scope.
Hunsdiecker–Borodin Reaction Pathways
The Hunsdiecker–Borodin reaction is a well-established method for the decarboxylative halogenation of carboxylic acids. This reaction pathway provides a synthetic route to organic halides with one less carbon atom than the starting carboxylic acid testbook.comchemistnotes.comthermofisher.com. When applied to this compound, this reaction is anticipated to yield 2-bromo-1-(1-bromoethyl)-4-methoxybenzene through a radical-mediated mechanism.
The reaction is initiated by the formation of the silver salt of this compound, which is subsequently treated with elemental bromine testbook.comchemistnotes.com. The key intermediate in this process is an acyl hypobromite, which is unstable and prone to homolytic cleavage of the weak oxygen-bromine bond upon thermal or photochemical initiation testbook.comchemistnotes.com.
This cleavage generates a carboxyl radical and a bromine radical. The carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming a secondary alkyl radical at the 3-position of the original pentanoic acid chain. This radical then reacts with a bromine atom to form the final product, 2-bromo-1-(1-bromoethyl)-4-methoxybenzene.
It is important to note that due to the presence of the electron-rich methoxy-substituted benzene (B151609) ring, there is a potential for competing electrophilic aromatic substitution, where bromine could add to the aromatic ring. However, the conditions of the Hunsdiecker–Borodin reaction generally favor the radical decarboxylation pathway nih.govacs.org.
Reaction Scheme:
Spectroscopic Elucidation and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Analysis (Chemical Shifts, Coupling Constants, Integration)
The proton NMR spectrum of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as multiplets or doublets, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group. The protons of the pentanoic acid chain would exhibit characteristic shifts and coupling patterns.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| Aromatic-H | 6.8 - 7.5 | m | 3H | --- |
| Methine-H (CH) | 3.5 - 4.0 | m | 1H | --- |
| Methylene-H (CH₂) adjacent to COOH | 2.4 - 2.8 | m | 2H | --- |
| Methylene-H (CH₂) in ethyl group | 1.5 - 2.0 | m | 2H | --- |
| Methyl-H (CH₃) in ethyl group | 0.8 - 1.2 | t | 3H | ~7 |
| Methoxy-H (OCH₃) | 3.8 - 4.0 | s | 3H | --- |
| Carboxylic Acid-H (COOH) | 10.0 - 12.0 | br s | 1H | --- |
¹³C NMR Spectroscopic Analysis (Chemical Shifts, Multiplicities)
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pentanoic acid chain.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-Br | 110 - 115 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C (quaternary) | 130 - 140 |
| Methoxy (OCH₃) | 55 - 60 |
| Methine (CH) | 35 - 45 |
| Methylene (B1212753) (CH₂) adjacent to COOH | 30 - 40 |
| Methylene (CH₂) in ethyl group | 20 - 30 |
| Methyl (CH₃) in ethyl group | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the sequence of protons in the pentanoic acid chain and the relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the pentanoic acid chain to the aromatic ring and for assigning the quaternary carbons in the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Analysis of Characteristic Vibrational Modes (e.g., C=O, O-H, C-Br, C-O-C (aromatic ether))
The IR spectrum of this compound would be expected to display several key absorption bands.
Predicted IR Data
| Functional Group | Characteristic Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Bending | 1450 - 1600 |
| Aromatic Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 |
| Aromatic Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |
| C-Br | Stretching | 500 - 600 |
Application of Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR for Characterization
While standard transmission IR spectroscopy is common, other techniques can provide valuable information.
Attenuated Total Reflectance (ATR-IR): This technique is particularly useful for analyzing solid and liquid samples directly without extensive sample preparation. An ATR-IR spectrum of this compound would provide similar information to a standard transmission spectrum, identifying the key functional groups.
Vapor Phase IR: This technique involves analyzing the compound in the gas phase. While less common for a compound of this nature due to its relatively low volatility, it can provide sharper, more well-resolved spectra, which can be useful for detailed structural analysis and for comparison with computational predictions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₁₂H₁₅BrO₃, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS analysis. The close agreement between the theoretical and experimental values would provide strong evidence for the correct elemental composition of the synthesized molecule.
Table 1: Theoretical Exact Mass for Isotopologues of this compound
| Isotopologue Formula | Theoretical Exact Mass (m/z) |
|---|---|
| C₁₂H₁₅⁷⁹BrO₃ | 286.0204 |
Note: This table represents theoretical values. Experimental data from HRMS analysis of this compound is not available in the reviewed literature.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting fragmentation pattern is often unique to a specific molecular structure and can be used as a "fingerprint" for identification.
The analysis of the fragmentation pattern of this compound would be expected to reveal key structural features. For instance, the loss of the carboxylic acid group (-COOH) or cleavage at the bond between the pentanoic acid chain and the phenyl ring would produce characteristic fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.
For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated or deprotonated molecule, confirming its molecular weight. The characteristic isotopic pattern of bromine would also be observable in the molecular ion peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophore detection)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. The absorption of UV-Vis light by a molecule corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene ring. The methoxy and bromo substituents on the phenyl ring, as well as the carboxylic acid group, would influence the position and intensity of these absorption maxima (λmax). Analysis of the spectrum would provide information about the electronic structure of the molecule's chromophoric system.
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|
Note: Specific experimental UV-Vis spectral data for this compound has not been reported in the available literature.
X-ray Diffraction Analysis of Crystalline Forms
An X-ray diffraction analysis of a suitable single crystal of this compound would provide an unambiguous determination of its molecular structure. It would reveal the spatial relationship between the substituted phenyl ring and the pentanoic acid side chain, as well as how the molecules pack together in the crystal lattice. This information is invaluable for understanding the molecule's physical properties and intermolecular interactions.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Note: There is no published X-ray crystal structure for this compound in the reviewed scientific literature.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.
Elucidation of Reaction Mechanisms and Transition State Structures
While specific, peer-reviewed studies on the reaction mechanisms and transition state structures involving 3-(5-Bromo-2-methoxyphenyl)pentanoic acid are not readily found, DFT calculations are a primary tool for such investigations. Theoretical chemists can model reaction pathways, locate transition states, and calculate activation energies, thereby elucidating the kinetics and thermodynamics of potential reactions. For instance, reactions such as esterification, amidation, or cyclization involving the carboxylic acid group could be theoretically explored.
Prediction of Reactivity and Selectivity in Organic Transformations
DFT can be employed to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's nucleophilic and electrophilic sites. The calculated HOMO-LUMO gap can indicate the chemical reactivity and stability of the molecule.
Conformational Analysis and Stability
The presence of five rotatable bonds in this compound suggests a flexible structure with multiple possible conformations. chemscene.com A systematic conformational analysis using DFT can identify the low-energy conformers and determine their relative stabilities. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule. For this compound, these calculations can reveal important electronic properties.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |
| LogP | 3.426 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 5 | chemscene.com |
These computed properties give a preliminary understanding of the molecule's polarity and potential for intermolecular interactions. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes, while the LogP value provides insight into its hydrophobicity. chemscene.com
Molecular Dynamics Simulations for Solvent Effects or Conformational Ensemble Analysis
Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in different environments, such as in various solvents. These simulations would allow for the exploration of the conformational landscape of the molecule over time, providing a more realistic representation of its behavior in solution compared to static quantum chemical calculations. MD simulations can also be used to analyze how solvent molecules arrange around the solute and how this affects its conformation and properties.
Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse Pharmaceutical Intermediates
While specific examples of pharmaceutical intermediates directly synthesized from 3-(5-Bromo-2-methoxyphenyl)pentanoic acid are not extensively documented in peer-reviewed journals, its structural motifs are present in various biologically active compounds. The bromo-methoxyphenyl group is a common feature in molecules targeting a range of biological pathways. The carboxylic acid moiety provides a handle for forming amide bonds, a cornerstone of medicinal chemistry, enabling the coupling with various amine-containing fragments to generate libraries of potential drug candidates. Pharmaceutical intermediates are crucial for the efficient synthesis of active pharmaceutical ingredients (APIs). qinmuchem.comsunfinelabs.comsynfinedrugs.com
Role in Agrochemical Synthesis
Similar to its potential in pharmaceuticals, the specific role of this compound in agrochemical synthesis is not well-defined in available literature. However, the presence of a brominated aromatic ring is a feature found in some pesticides and herbicides. The bromo substituent can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for agrochemical efficacy. Further research could explore the derivatization of this compound to create novel agrochemical candidates.
Utilization in Advanced Materials Science Applications
The application of this compound in materials science is another area that warrants investigation. The aromatic core and the carboxylic acid group could allow for its incorporation into polymers or other materials. For instance, the carboxylic acid could be used to functionalize surfaces or to form ester linkages in polyester (B1180765) synthesis. The bromo-methoxyphenyl unit might impart specific optical or electronic properties to the resulting materials. This compound is listed by some suppliers as a building block for material science applications. bldpharm.com
Derivatization Strategies for Enhancing Molecular Complexity
The true potential of this compound lies in the multitude of chemical transformations that can be performed on its functional groups to generate a wide array of derivatives with increased molecular complexity.
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.
Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters. These esters could serve as intermediates themselves or as final products with altered solubility and reactivity.
Amidation: Coupling with primary or secondary amines, often facilitated by reagents like carbodiimides, can produce a diverse range of amides. This reaction is fundamental in the construction of peptide-like structures and other complex organic molecules.
Table of Potential Carboxylic Acid Derivatives
| Derivative Type | General Reaction | Potential Reagents |
| Esters | R-COOH + R'-OH | H+, DCC, EDCI |
| Amides | R-COOH + R'R''NH | DCC, EDCI, HATU |
| Acid Halides | R-COOH | SOCl₂, (COCl)₂ |
| Anhydrides | 2 R-COOH | Acetic anhydride |
The bromine atom on the aromatic ring is a key feature that allows for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters can replace the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups. nih.govmdpi.comnih.govharvard.edu This is a powerful method for creating biaryl structures, which are prevalent in many functional molecules.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.govmdpi.comnih.gov This provides a direct route to aniline (B41778) derivatives.
Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as Stille, Heck, and Sonogashira couplings, could also be employed to further functionalize the aromatic ring.
Table of Potential Aromatic Ring Functionalizations
| Reaction Type | Coupling Partner | Catalyst System (Typical) | New Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | C-C |
| Buchwald-Hartwig | R₂NH | Pd catalyst, base | C-N |
| Heck | Alkene | Pd catalyst, base | C-C |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | C-C (alkyne) |
| Stille | Organostannane | Pd catalyst | C-C |
The aliphatic pentanoic acid chain also offers opportunities for modification, although these are generally more challenging than reactions at the carboxylic acid or the aromatic ring.
Alpha-Halogenation: Reactions such as the Hell-Volhard-Zelinsky reaction could introduce a halogen (e.g., bromine) at the alpha-position to the carboxylic acid. This new functional group can then be displaced by various nucleophiles to introduce further diversity.
Chain Elongation or Shortening: More complex multi-step synthetic sequences could be envisioned to alter the length or branching of the aliphatic chain, leading to a wider range of molecular scaffolds.
Advanced Analytical Techniques for Compound Purity and Structural Integrity
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Quantification of Trace Components
Chromatography coupled with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of complex mixtures, making it an indispensable tool for purity assessment and the identification of trace-level impurities in 3-(5-Bromo-2-methoxyphenyl)pentanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility and polar nature of carboxylic acids, direct GC-MS analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative. Common derivatization agents include diazomethane or alcohols (like methanol or ethanol) with an acid catalyst for esterification, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for the identification of the parent compound and any impurities based on their unique fragmentation patterns. This technique is particularly effective for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography with the sensitive and selective detection of mass spectrometry. For this compound, reversed-phase LC is commonly employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid to improve peak shape.
The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. LC-MS can be used to quantify the purity of this compound and to detect and identify a wide range of impurities, including starting materials, byproducts, and degradation products, with high sensitivity and specificity. To further enhance sensitivity, especially for trace analysis, derivatization agents such as 3-nitrophenylhydrazine (3-NPH) can be used. nih.gov
| Parameter | GC-MS (after derivatization) | LC-MS |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 2.1 mm ID, 3.5 µm particle size (e.g., C18) |
| Mobile Phase/Carrier Gas | Helium | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1 mL/min | 0.3 mL/min |
| Injection Volume | 1 µL (splitless) | 5 µL |
| Temperature Program | Initial 100°C, ramp to 280°C | 40°C |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |
| Detector | Quadrupole Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is typically developed and validated.
The method involves injecting a solution of the sample onto a column packed with a nonpolar stationary phase, most commonly C18. A mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent (such as acetonitrile or methanol) is then pumped through the column. sielc.comsigmaaldrich.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
The aromatic nature of this compound allows for sensitive detection using a UV detector, typically at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-220 nm). nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is highly reproducible and can be used for routine quality control to ensure batch-to-batch consistency.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the rapid screening of sample purity. umass.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica gel. chemistryhall.comwisc.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their affinity for the stationary phase versus the mobile phase. wisc.edu
For acidic compounds like this compound, it is often beneficial to add a small amount of an acidic modifier, such as acetic acid, to the eluent. This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the polar silica gel and resulting in better-defined spots and more reliable retention factor (Rf) values. chemistryhall.com After development, the separated spots are visualized, typically under UV light, where the aromatic rings of the compounds will appear as dark spots against a fluorescent background. umass.edu By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be qualitatively assessed.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Eluent) | Ethyl Acetate : Hexane : Acetic Acid (30:70:1, v/v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf (Starting Material) | ~0.5 (varies with specific starting material) |
| Expected Rf (Product) | ~0.3 |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(5-Bromo-2-methoxyphenyl)pentanoic acid, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as halogenation of aromatic precursors followed by coupling with pentanoic acid derivatives. For example, Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) can introduce the aryl moiety . Critical parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction kinetics .
Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?
- Methodological Answer :
- Analytical techniques :
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and substituent positions.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%) .
- Purification strategies :
- Recrystallization using ethanol/water mixtures removes unreacted starting materials.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from byproducts .
Advanced Research Questions
Q. How does the electronic environment of the bromo and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substituent effects :
- Bromine (electron-withdrawing) activates the aryl ring for nucleophilic substitution but may sterically hinder coupling reactions.
- Methoxy group (electron-donating) directs electrophilic attacks to specific positions (e.g., para to Br), impacting regioselectivity .
- Experimental validation :
- Perform DFT calculations to map electron density and predict reactive sites.
- Compare coupling yields with analogs lacking methoxy/bromo groups (e.g., 3-phenylpentanoic acid) to isolate electronic effects .
Q. What strategies resolve contradictions in pharmacological data between this compound and its structural analogs?
- Methodological Answer :
- Case study : Baclofen homologs showed unexpected GABAB receptor insensitivity despite structural similarity, attributed to chain-length variations .
- Approaches :
- Enantiomeric resolution : Use chiral HPLC to isolate R/S isomers and test bioactivity separately.
- Receptor binding assays : Compare IC₅₀ values in vitro (e.g., guinea pig ileum) to identify off-target effects .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain potency discrepancies .
Q. How to design experiments to study the impact of backbone length modifications on the bioactivity of pentanoic acid derivatives?
- Methodological Answer :
- Synthetic strategy : Synthesize homologs (e.g., butanoic, hexanoic acid analogs) and test SAR.
- Bioassays :
- In vitro : Measure inhibition of target enzymes (e.g., cyclooxygenase) or receptor binding.
- In vivo : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models.
- Statistical analysis : Use ANOVA with Tukey post-hoc tests to compare dose-response curves across homologs .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
